molecular formula C12H11FN2O2 B1489461 Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate CAS No. 689250-79-1

Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate

Cat. No. B1489461
M. Wt: 234.23 g/mol
InChI Key: MERHTWHWSLCXOB-UHFFFAOYSA-N
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Description

Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate is a chemical compound with the linear formula C12H11FN2O2 . It has a molecular weight of 234.23 . This compound is typically stored in a refrigerated environment .


Molecular Structure Analysis

The molecular structure of Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate is represented by the InChI code 1S/C12H11FN2O2/c1-2-17-12(16)11-7-14-8-15(11)10-5-3-9(13)4-6-10/h3-8H,2H2,1H3 . This compound has a monoisotopic mass of 262.111755 Da .


Physical And Chemical Properties Analysis

Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate is soluble in dimethyl sulfoxide and methanol, and slightly soluble in water . It is typically stored in a refrigerated environment .

Scientific Research Applications

Hydrogen-Bonded Supramolecular Structures

Research on ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates, closely related to ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate, has revealed their ability to form hydrogen-bonded supramolecular structures in one, two, and three dimensions. These structures are formed through a combination of N-H...N, C-H...N, and C-H...O hydrogen bonds, showcasing the compound's potential in the study of molecular assembly and crystal engineering (Costa et al., 2007).

Synthesis and Crystal Structures

Another study focused on the synthesis and crystal structure analysis of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate and its building block 4-fluoro-3-nitrobenzoic acid. This research highlights the role of strong hydrogen bonds in the crystal packing of compounds and the significance of co-crystallized water molecules in these structures. Such studies are crucial for understanding the physical and chemical properties of imidazole derivatives (Yeong et al., 2018).

Reactivity and Synthesis Applications

Imidazole derivatives' reactivity has been explored in various chemical reactions, including the synthesis of 5-aryl(hetaryl)-1H-imidazole-2-carboxylic acids and their ethyl esters. These reactions offer insights into the versatility of imidazole compounds in synthesizing a wide range of chemical structures, potentially including ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate (Nikolaenkova et al., 2019).

Anticancer Activity

Some imidazole derivatives, such as ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate, have been synthesized and studied for their anticancer activity. These compounds have shown promising results against human melanoma cells, highlighting the potential therapeutic applications of imidazole derivatives in cancer research (Kumar et al., 2020).

Safety And Hazards

The safety data sheet for Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate indicates that it is hazardous, with potential effects on the respiratory system . The compound should be handled with care, and exposure should be minimized .

Future Directions

While specific future directions for Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate are not mentioned in the available resources, imidazole compounds are of significant interest due to their broad range of chemical and biological properties . They are considered important synthons in the development of new drugs .

properties

IUPAC Name

ethyl 3-(4-fluorophenyl)imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-2-17-12(16)11-7-14-8-15(11)10-5-3-9(13)4-6-10/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERHTWHWSLCXOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CN1C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate

Synthesis routes and methods I

Procedure details

A mixture of 4-fluoroaniline (11.1 g), ethyl formate (25.0 g) and ethanol (150 ml) was stirred at 65° C. for 2 hrs. Toluenesulfonylmethyl isocyanide (23.4 g) was added to the reaction mixture and the mixture was stirred for 2 hrs. with heating under reflux. The reaction mixture was concentrated and poured into water. The precipitated solids were collected by filtration, washed with water and dried to give ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate (19.8 g, 85%). Recrystallization thereof from ethyl acetate-hexane gave pale-yellow prism crystals. melting point: 114-115° C.
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Toluenesulfonylmethyl isocyanide
Quantity
23.4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-fluoroaniline (2.8 g, 25.0 mmol), ethyl glyoxylate (50% solution, 5.14 g, 25.0 mmol), in toluene (30 mL) was refluxed overnight. The reaction was filtered and concentrated in vacuo. To the residue was added ethanol (30 mL), toluenesulfonylmethyl isocyanide (TOSMIC) (4.9 g, 25 mmol), and potassium carbonate (6.9 g, 50.0 mmol) and the mixture was stirred at room temperature for 1 h. Brine was added and mixture was extracted with ethyl acetate. The combined organic layers were dried over sodium sulfate, filtered and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel (0-60% EtOAc in hexanes) to afford ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate (14a).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
5.14 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
toluenesulfonylmethyl isocyanide
Quantity
4.9 g
Type
reactant
Reaction Step Four
Quantity
6.9 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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